

# Epoxyazadiradione: A Technical Guide to its Physicochemical Properties and Biological Interactions

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## Compound of Interest

Compound Name: Epoxyazadiradione

Cat. No.: B231258

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## Introduction

**Epoxyazadiradione** is a prominent tetranortriterpenoid, a class of limonoids, isolated from the fruits and seeds of the Neem tree (*Azadirachta indica*). This molecule has garnered significant interest within the scientific community for its diverse and potent biological activities, including anti-inflammatory, insecticidal, and notably, anticancer properties. As a derivative of azadiradione, its unique 14,15-epoxide ring structure is crucial to its chemical reactivity and therapeutic potential. This guide provides an in-depth overview of the physicochemical characteristics of **Epoxyazadiradione**, detailed experimental protocols for its study, and an exploration of its interaction with key cellular signaling pathways.

## Physicochemical Properties

The fundamental physicochemical properties of **Epoxyazadiradione** are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research setting.

## General and Computational Properties

Property	Value	Source(s)
IUPAC Name	[(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.0 <sup>2,4</sup> .0 <sup>2,7</sup> .0 <sup>1,16</sup> ]octadec-12-en-18-yl] acetate	[1]
Synonyms	Nimbinin, 14,15-Epoxyazadiradione, Azadiradione 14 $\beta$ ,15 $\beta$ -epoxide	[1][2]
CAS Number	18385-59-6	[2]
Molecular Formula	C <sub>28</sub> H <sub>34</sub> O <sub>6</sub>	[1]
Molecular Weight	466.57 g/mol	[2]
Appearance	White to Off-White Solid	[2]
XLogP3-AA	4.2	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	6	[1]
Polar Surface Area	86.1 Å <sup>2</sup>	[1]

Note: Experimental data for melting point and boiling point are not readily available in the reviewed literature, which is common for complex natural products that may decompose at elevated temperatures.

## Solubility and Storage

Parameter	Details	Source(s)
Solubility	DMSO: $\geq 50$ mg/mL (107.17 mM)	[3]
In Vivo Formulations (examples):	[3]	
- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ( $\geq 1.25$ mg/mL)		
- 10% DMSO, 90% Corn Oil ( $\geq 1.25$ mg/mL)		
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[3]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month (use freshly prepared solutions for in vivo studies)	[3]

## Spectral Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of **Epoxyazadiradione**.

Technique	Data Summary	Source(s)
Mass Spectrometry (MS)	ESI-MS reveals a prominent $[M+H]^+$ ion at $m/z$ 467.2. Tandem MS (MS/MS) has been used to characterize its fragmentation patterns.	[4]
NMR Spectroscopy	$^1H$ and $^{13}C$ NMR spectra are typically recorded in deuterated chloroform ( $CDCl_3$ ) on spectrometers operating at frequencies such as 400 MHz for proton and 100 MHz for carbon nuclei. These spectra confirm the complex polycyclic structure.	[4][5]
Infrared (IR) Spectroscopy	The IR spectrum is characterized by absorption bands corresponding to its functional groups: epoxide C-O-C stretching (approx. 830-950 $cm^{-1}$ and 1260 $cm^{-1}$ ), C=O stretching from the ketone and acetate groups (approx. 1710-1740 $cm^{-1}$ ), and C-O stretching of the ester.	[6]
UV-Visible (UV-Vis) Spectroscopy	HPLC analysis utilizes a detection wavelength of 230 nm, indicating a significant UV absorbance maximum in this region, likely attributable to the $\alpha,\beta$ -unsaturated ketone chromophore.	[4]

## Experimental Protocols

The following sections detail methodologies commonly employed in the research of **Epoxyazadiradione**, from its extraction to the assessment of its biological activity.

## Isolation and Purification Protocol

**Epoxyazadiradione** is typically isolated from the fruits of *Azadirachta indica*. A common workflow involves solvent extraction followed by chromatographic purification.

- **Extraction:** Ripe, fresh neem fruits are macerated and soaked in a solvent such as acetone. The resulting extract is concentrated under vacuum.
- **Solvent Partitioning:** The crude extract is washed with a non-polar solvent like hexane to remove lipids and other non-polar impurities.
- **Chromatographic Purification:** The remaining extract is subjected to column chromatography on silica gel.
  - **Stationary Phase:** Silica gel (40–60 µm).
  - **Mobile Phase:** A gradient of ethyl acetate in hexane is used as the eluent, with increasing polarity.
  - **Automation:** This process can be expedited and scaled using Medium Pressure Liquid Chromatography (MPLC) systems.
- **Purity Analysis:** The purity of the isolated fractions is confirmed using High-Performance Liquid Chromatography (HPLC) and the structure is verified by spectroscopic methods (NMR, MS).<sup>[4]</sup>

## Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric method used to assess the cytotoxic effects of **Epoxyazadiradione** on cancer cell lines.

- **Cell Seeding:** Cancer cells (e.g., HeLa, MDA-MB-231, PANC-1) are seeded into 96-well plates at an optimized density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight in a CO<sub>2</sub> incubator at 37°C.

- **Compound Treatment:** Cells are treated with varying concentrations of **Epoxyazadiradione** (typically dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (DMSO) only.
- **MTT Addition:** Following incubation, 10-20  $\mu\text{L}$  of MTT solution (typically 5 mg/mL in PBS) is added to each well.
- **Formazan Formation:** The plates are incubated for an additional 1-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The culture medium is carefully removed, and an organic solvent (e.g., 100-200  $\mu\text{L}$  of DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The plate is shaken for approximately 10-15 minutes in the dark to ensure complete dissolution, and the absorbance is measured on a plate reader at a wavelength between 540 and 595 nm.
- **Data Analysis:** Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

## Western Blot Analysis of the PI3K/Akt Pathway

Western blotting is used to investigate the effect of **Epoxyazadiradione** on the expression and phosphorylation status of proteins within specific signaling cascades.

- **Cell Lysis:** After treatment with **Epoxyazadiradione**, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the cell lysates is determined using a standard method, such as the BCA assay, to ensure equal loading.
- **SDS-PAGE:** Equal amounts of protein (e.g., 50  $\mu\text{g}$ ) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- **Protein Transfer:** The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- **Blocking and Antibody Incubation:** The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total PI3K, etc.).
- **Secondary Antibody and Detection:** The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The intensity of the bands is quantified using densitometry software, allowing for a comparison of protein levels between treated and untreated samples.

## Signaling Pathways and Biological Activity

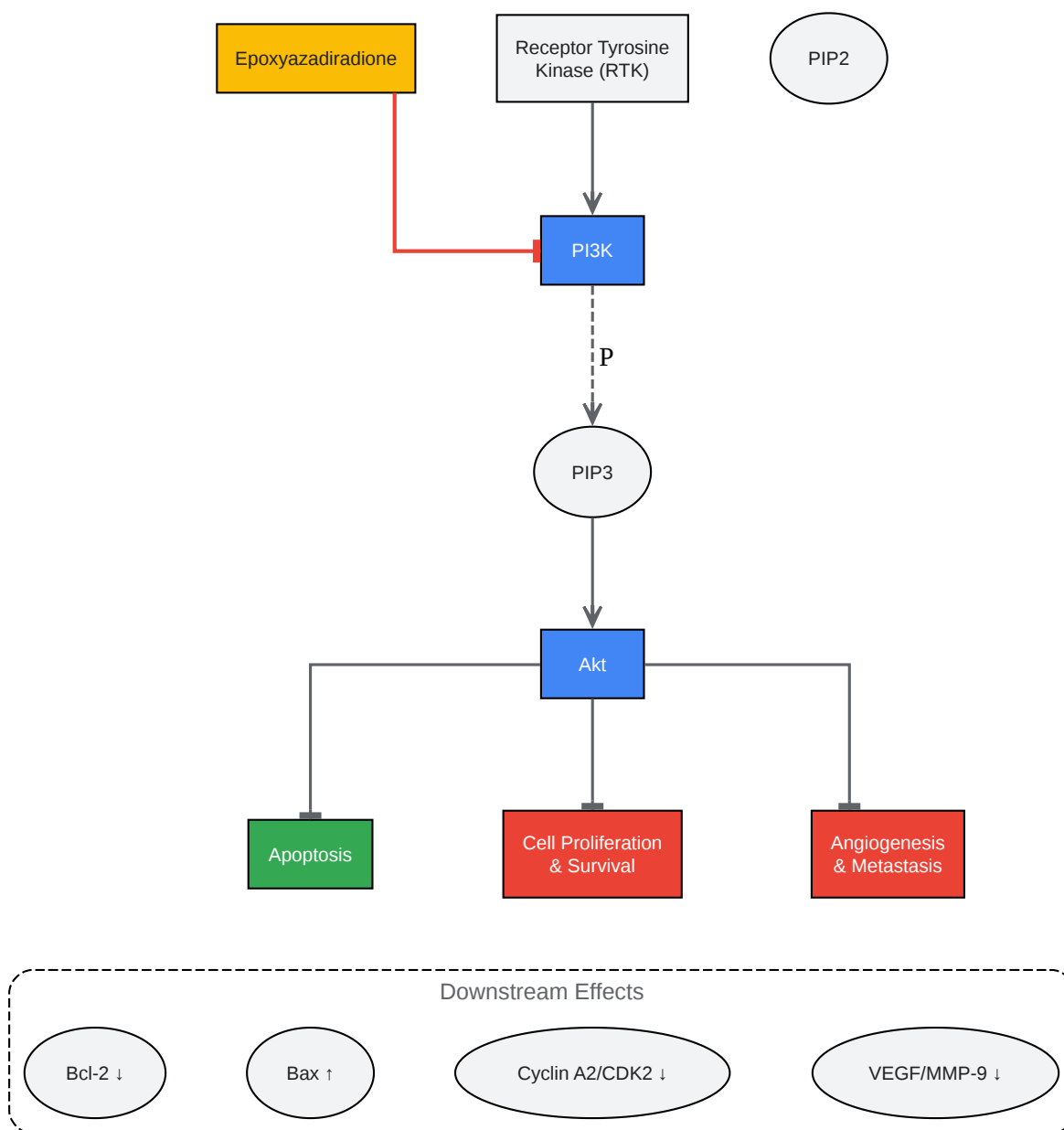
**Epoxyazadiradione** exerts its anticancer effects by modulating multiple critical cellular signaling pathways, primarily the PI3K/Akt pathway and the NF-κB pathway.

### Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and angiogenesis, and it is frequently hyperactivated in cancer. **Epoxyazadiradione** has been shown to suppress this pathway, leading to a cascade of anti-tumorigenic events:

- **Induction of Apoptosis:** By inhibiting PI3K/Akt signaling, **Epoxyazadiradione** promotes mitochondrial-dependent apoptosis. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
- **Cell Cycle Arrest:** It can inhibit cell cycle progression by downregulating key regulatory proteins such as cyclin A2 and cyclin-dependent kinase 2 (CDK2).
- **Anti-Angiogenic and Anti-Metastatic Effects:** The compound reduces the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinase-9 (MMP-9), which are crucial for tumor growth and invasion.

Below is a diagram illustrating the inhibitory effect of **Epoxyazadiradione** on the PI3K/Akt signaling cascade.





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Caption: Inhibition of the PI3K/Akt pathway by **Epoxyazadiradione**.

## Inhibition of NF- $\kappa$ B Nuclear Translocation

Nuclear Factor-kappa B (NF- $\kappa$ B) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF- $\kappa$ B is constitutively active and promotes chronic inflammation and cell proliferation. **Epoxyazadiradione** has been demonstrated to inhibit the nuclear translocation of NF- $\kappa$ B in human cervical cancer cells, thereby preventing it from activating pro-survival and pro-inflammatory genes. This action contributes significantly to its overall anticancer and anti-inflammatory profile.

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- To cite this document: BenchChem. [Epoxyazadiradione: A Technical Guide to its Physicochemical Properties and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b231258#what-are-the-physicochemical-properties-of-epoxyazadiradione]

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